One‑Step Synthetic Accessibility from Benzil: 86% Yield vs. 32.5% for 4,4′-Dinitrobenzil
3,3′-Dinitrobenzil is accessible via direct nitration of benzil in a single step with a reported yield of approximately 86% . In contrast, the 4,4′-dinitrobenzil isomer cannot be prepared by direct nitration and requires a five‑step synthetic sequence starting from benzaldehyde, delivering an overall yield of only 32.5% [1]. This represents a 2.6‑fold yield advantage for the 3,3′‑isomer in a single step versus five steps for the 4,4′‑isomer, directly translating to lower cost, shorter lead time, and higher procurement reliability.
| Evidence Dimension | Synthetic yield from benzil or benzaldehyde |
|---|---|
| Target Compound Data | ~86% yield (single step from benzil) |
| Comparator Or Baseline | 4,4′-Dinitrobenzil: 32.5% overall yield (5 steps from benzaldehyde) |
| Quantified Difference | 2.6‑fold higher yield; 4 fewer synthetic steps |
| Conditions | Nitration of benzil (HNO₃/H₂SO₄); 4,4′-isomer requires benzaldehyde → benzoin → benzil → oxidation → nitration sequence |
Why This Matters
For procurement decisions, the 3,3′-isomer offers substantially lower cost, faster availability, and reduced supply chain risk compared to the 4,4′-isomer due to dramatically simpler synthesis.
- [1] Syntetické postupy vedoucí ke 4,4'-dinitrobenzilu (Synthetic procedures leading to 4,4'-dinitrobenzil). University of Pardubice Thesis, 2017. 5-step synthesis, 32.5% overall yield. https://dk.upce.cz/handle/10195/68444 View Source
